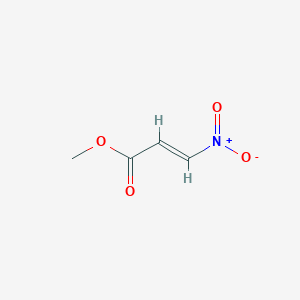
2-Methylpiperidine-4-carboxylic acid
Overview
Description
2-Methylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C7H13NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . The compound is also known as 2-Carboxy-4-methylpiperidine .
Molecular Structure Analysis
The molecular structure of 2-Methylpiperidine-4-carboxylic acid consists of a piperidine ring with a carboxylic acid moiety and a methyl group attached to it . The exact positions of these groups on the piperidine ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methylpiperidine-4-carboxylic acid are not detailed in the available resources, piperidine derivatives are known to undergo a variety of chemical reactions . These reactions often involve the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Relevant Papers The relevant papers for 2-Methylpiperidine-4-carboxylic acid include those discussing the synthesis, properties, and applications of piperidine derivatives . These papers provide valuable insights into the current state of research in this field .
Scientific Research Applications
Material Science and Biochemistry Applications
2-Methylpiperidine-4-carboxylic acid and its derivatives have been explored for various applications in material science and biochemistry. For example, a derivative known as TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) has been demonstrated as an effective β-turn and 310/α-helix inducer in peptides. It also serves as a rigid electron spin resonance probe and a fluorescence quencher, making it valuable in biochemical studies (Toniolo et al., 1998).
Antibacterial Applications
Another area of interest is the antibacterial properties of derivatives of 2-Methylpiperidine-4-carboxylic acid. Synthesized derivatives have shown promise in antibacterial evaluations, indicating potential in developing new antibacterial agents. This has been particularly evident in compounds synthesized from 2-methylpiperidine, showcasing their effectiveness against both gram-positive and gram-negative bacterial strains (Aziz‐ur‐Rehman et al., 2017).
Chemical Equilibrium and NMR Spectroscopy
The compound has also been studied for its behavior in chemical equilibrium. Using quantitative 13C NMR spectroscopy, the speciation in systems containing 2-methylpiperidine, water, and CO2 was investigated. The study showed that 2-methylpiperidine N-carboxylate is a stable species in aqueous solutions, providing insights into its conformational behavior and interaction with other molecules (Mcgregor et al., 2018).
Molecular Synthesis
2-Methylpiperidine-4-carboxylic acid derivatives have been employed in the synthesis of complex molecules, such as acridine-4-carboxylic acids and related compounds. These methods enable the production of compounds with potential applications in cancer treatment and other areas of pharmacology (Gamage et al., 1997).
Crystal and Molecular Structure Studies
The crystal and molecular structures of derivatives of 2-Methylpiperidine-4-carboxylic acid have been a subject of interest. Studies have analyzed the structure of complexes formed by these compounds, providing insights into their molecular interactions and properties (Dega-Szafran et al., 2004).
Pharmaceutical Applications
In pharmaceutical research, 2-Methylpiperidine-4-carboxylic acid derivatives have been synthesized and evaluated for their pharmacological behavior. These studies have focused on their antibacterial and enzyme inhibitory activities, providing a pathway for the development of new therapeutic agents (Aziz-ur-Rehman et al., 2017).
properties
IUPAC Name |
2-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-4-6(7(9)10)2-3-8-5/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHLFUFMLXAGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpiperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-](/img/structure/B3190754.png)








![5-[Bis(2-methylpropyl)amino]benzene-1,3-diol](/img/structure/B3190814.png)
![3-[2-(Benzyloxy)phenyl]propanoic acid](/img/structure/B3190818.png)


